4-Ethoxybenzenesulfonylisocyanate
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Overview
Description
4-Ethoxybenzenesulfonylisocyanate is an organic compound characterized by the presence of an ethoxy group, a benzenesulfonyl group, and an isocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxybenzenesulfonylisocyanate can be synthesized through several methods. One common approach involves the reaction of 4-ethoxybenzenesulfonyl chloride with sodium azide, followed by the Curtius rearrangement to form the isocyanate group. The reaction typically occurs under controlled temperature conditions to ensure the stability of the intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phosgene as a reagent. The process includes the reaction of 4-ethoxybenzenesulfonamide with phosgene to yield the desired isocyanate compound. This method requires stringent safety measures due to the toxic nature of phosgene.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxybenzenesulfonylisocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form urea and urethane derivatives.
Addition Reactions: The isocyanate group can add to compounds with active hydrogen atoms, such as water, to form carbamic acid derivatives.
Polymerization Reactions: It can participate in polymerization reactions to form polyurethanes when reacted with diols.
Common Reagents and Conditions
Amines: React with the isocyanate group to form urea derivatives.
Alcohols: React with the isocyanate group to form urethane derivatives.
Water: Reacts with the isocyanate group to form carbamic acid derivatives.
Major Products Formed
Urea Derivatives: Formed from reactions with amines.
Urethane Derivatives: Formed from reactions with alcohols.
Carbamic Acid Derivatives: Formed from reactions with water.
Scientific Research Applications
4-Ethoxybenzenesulfonylisocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the sulfonylisocyanate group into various molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-ethoxybenzenesulfonylisocyanate involves the reactivity of the isocyanate group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of stable covalent bonds. The molecular targets include amines, alcohols, and water, which can form urea, urethane, and carbamic acid derivatives, respectively. The pathways involved in these reactions are typically nucleophilic addition and substitution mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonylisocyanate: Lacks the ethoxy group but shares similar reactivity due to the presence of the sulfonylisocyanate group.
Toluene-2,4-diisocyanate: Contains two isocyanate groups and is widely used in the production of polyurethanes.
Phenylisocyanate: Contains a single isocyanate group attached to a phenyl ring.
Uniqueness
4-Ethoxybenzenesulfonylisocyanate is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility properties. This compound’s specific structure allows for targeted applications in organic synthesis and materials science, distinguishing it from other isocyanates.
Properties
Molecular Formula |
C9H9NO4S |
---|---|
Molecular Weight |
227.24 g/mol |
IUPAC Name |
4-ethoxy-N-(oxomethylidene)benzenesulfonamide |
InChI |
InChI=1S/C9H9NO4S/c1-2-14-8-3-5-9(6-4-8)15(12,13)10-7-11/h3-6H,2H2,1H3 |
InChI Key |
NQZZEQILTYJICW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C=O |
Origin of Product |
United States |
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